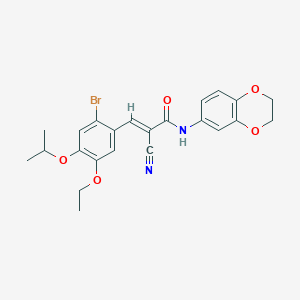

![molecular formula C27H22N2O6 B4625711 dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)

dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate

Overview

Description

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions that include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, a key intermediate for the synthesis of a family of SGLT2 inhibitors, starting from dimethyl terephthalate, demonstrated an effective preparation in six steps with a total yield of 24%, highlighting a scalable and cost-efficient process (Zhang et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the importance of intermolecular hydrogen bonding and the influence of substituents on the molecular conformation. For instance, the structure of certain quinolin-2(1H)-one derivatives has been analyzed through spectral methods (FT-IR, 1H NMR, 13C NMR, UV-visible) and quantum chemical studies, providing insights into molecular geometry and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can include transformations such as methoxycarbonylation, which demonstrates the versatility of palladium-catalyzed reactions in modifying aryl chlorides, including the formation of dimethyl terephthalate among other products (Jiménez-Rodríguez et al., 2005). These reactions emphasize the chemical reactivity of quinoline derivatives and their potential for various chemical modifications.

Physical Properties Analysis

The physical properties of compounds like dimethyl terephthalate derivatives can be influenced by their molecular structure. For instance, phosphorylation of waste products from dimethyl terephthalate production can yield products with different characteristics, highlighting the impact of chemical modifications on physical properties (Todorov et al., 1992).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity and stability, can be studied through various analytical methods. For example, the synthesis and polymerizability of methyl-2-(methacroyloxy)ethyl terephthalate as a model for dimethyl terephthalate suggest potential applications in polymer science, indicating the diverse chemical properties of these compounds (Keyanpour-Rad & Ledwith, 1979).

Scientific Research Applications

Catalysis and Chemical Synthesis

- A study demonstrated the catalytic activity of a palladium complex for the methoxycarbonylation of aryl chlorides, leading to the production of dimethyl terephthalate among other products. This process highlights the potential of related compounds in facilitating organic synthesis reactions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Corrosion Inhibition

- Quinoline derivatives have been analyzed for their corrosion mitigation effect on mild steel in an acidic medium. Given the structural similarity, dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate could potentially share similar properties, serving as a corrosion inhibitor (Singh, Srivastava, & Quraishi, 2016).

Fluorescence and Photophysical Properties

- Research on quinoline derivatives and their interaction with surfactants and nanoparticles has shown that these compounds can exhibit significant fluorescence quenching and enhancement, indicating their utility in photophysical studies and potential applications in sensing and imaging (Khan & Asiri, 2016).

Material Science and Polymer Chemistry

- The phosphorylation of waste products from dimethyl terephthalate production has been studied, showcasing the chemical recycling potential and the creation of value-added materials from industrial by-products (Todorov, Georgieva, Troev, & Borisov, 1992).

properties

IUPAC Name |

dimethyl 2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-33-18-11-8-16(9-12-18)23-15-21(19-6-4-5-7-22(19)28-23)25(30)29-24-14-17(26(31)34-2)10-13-20(24)27(32)35-3/h4-15H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQMFXLDOLITMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)

![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)

![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)